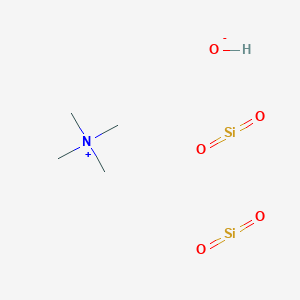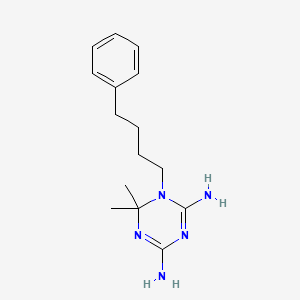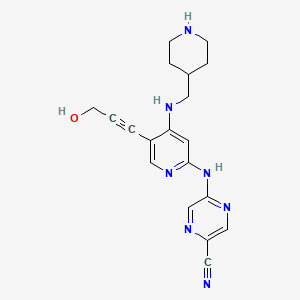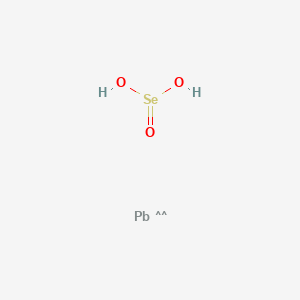
Dioxosilane;tetramethylazanium;hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxosilane;tetramethylazanium;hydroxide, also known as tetramethylammonium silicate, is a quaternary ammonium compound with the molecular formula C₄H₁₃NO₅Si₂. This compound is commonly encountered in the form of concentrated solutions in water or methanol. It is colorless in its pure form but may appear yellowish if impure. Tetramethylammonium silicate has a variety of industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the earliest methods for preparing tetramethylammonium hydroxide involves the salt metathesis reaction of tetramethylammonium chloride and potassium hydroxide in dry methanol. In this reaction, tetramethylammonium hydroxide is soluble, while potassium chloride is not, allowing for easy separation :
NMe4+Cl−+KOH→NMe4+OH−+KCl
Industrial Production Methods
Industrial production of tetramethylammonium hydroxide often involves the electrochemical method. In this process, tetramethylammonium chloride solution is subjected to electrolysis. The chloride ions migrate towards the anode and discharge to form chlorine gas, while the tetramethylammonium ions migrate towards the cathode, where they combine with hydroxide ions formed from the electrolysis of water to produce tetramethylammonium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylammonium hydroxide undergoes several types of chemical reactions, including:
Acid-Base Neutralization: Reacts with acids to form tetramethylammonium salts.
Decomposition: Decomposes upon heating to form dimethyl ether, trimethylamine, and water.
Substitution Reactions: In alkaline conditions, it can undergo SN2 reactions where hydroxide ions attack methyl groups, forming methanol.
Common Reagents and Conditions
Acids: Reacts with acids like hydrofluoric acid to form tetramethylammonium fluoride.
Heat: Decomposes at elevated temperatures to produce dimethyl ether and trimethylamine.
Alkaline Conditions: Undergoes substitution reactions in the presence of hydroxide ions.
Major Products
Tetramethylammonium Salts: Formed from neutralization reactions.
Methanol: Produced from substitution reactions.
Dimethyl Ether and Trimethylamine: Formed from thermal decomposition.
Applications De Recherche Scientifique
Tetramethylammonium hydroxide has several scientific research applications, including:
Semiconductor Manufacturing: Used in the anisotropic etching of silicon and as a developer for photoresist materials.
Catalysis: Acts as a phase transfer catalyst in various organic reactions.
Analytical Chemistry: Employed in thermochemical cleavage for analytical purposes.
Nanotechnology: Used as a surfactant in the synthesis of iron nanoparticles to prevent aggregation.
Mécanisme D'action
The mechanism of action of tetramethylammonium hydroxide involves its ability to act as a strong base and nucleophile. In alkaline conditions, it can perform SN2 attacks on methyl groups, leading to the formation of methanol. Additionally, it can abstract protons from methyl groups to form ylides, which subsequently react with water to produce methanol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethylammonium Chloride: Similar in structure but lacks the hydroxide ion.
Tetraethylammonium Hydroxide: Similar quaternary ammonium compound with ethyl groups instead of methyl groups.
Uniqueness
Tetramethylammonium hydroxide is unique due to its strong basicity and ability to act as a nucleophile in various chemical reactions. Its applications in semiconductor manufacturing and nanotechnology highlight its versatility and importance in modern scientific research .
Propriétés
Formule moléculaire |
C4H13NO5Si2 |
|---|---|
Poids moléculaire |
211.32 g/mol |
Nom IUPAC |
dioxosilane;tetramethylazanium;hydroxide |
InChI |
InChI=1S/C4H12N.2O2Si.H2O/c1-5(2,3)4;2*1-3-2;/h1-4H3;;;1H2/q+1;;;/p-1 |
Clé InChI |
OJZGAAYNYKWGDQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C.[OH-].O=[Si]=O.O=[Si]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B12340775.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzeneacetamide](/img/structure/B12340778.png)
![2-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-6-yloxy)-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B12340783.png)
![(E)-N'-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N-methyl-N''-nitroguanidine](/img/structure/B12340788.png)
